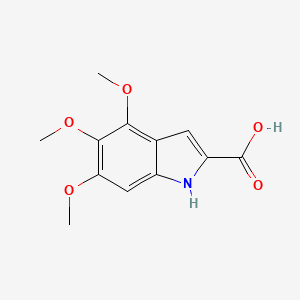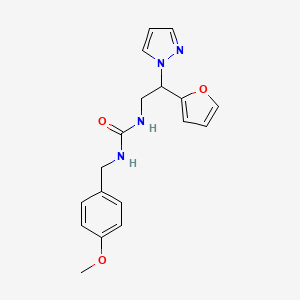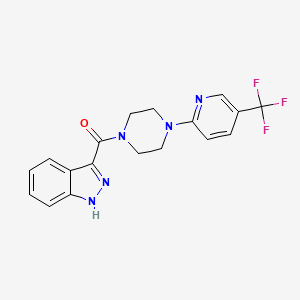
(1H-吲唑-3-基)(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-indazol-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H16F3N5O and its molecular weight is 375.355. The purity is usually 95%.
BenchChem offers high-quality (1H-indazol-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1H-indazol-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
当然!以下是关于(1H-吲唑-3-基)(4-(5-(三氟甲基)吡啶-2-基)哌嗪-1-基)甲酮的科学研究应用的全面分析:
抗癌剂
该化合物因其抑制参与癌细胞增殖的特定酶和途径的能力而显示出作为抗癌剂的潜力。 研究表明,吲唑衍生物可以通过诱导凋亡和抑制细胞生长来靶向多种癌症类型 .
抗菌活性
包括该化合物在内的吲唑类化合物已显示出显着的抗菌特性。 它们对多种细菌和真菌病原体有效,使其在开发新型抗生素方面具有价值 .
抗炎剂
吲唑衍生物的抗炎特性已得到充分证明。 该化合物可以抑制促炎细胞因子和酶的产生,为开发治疗炎症性疾病的新方法奠定了基础 .
神经系统疾病
研究已探索使用吲唑衍生物治疗阿尔茨海默病和帕金森病等神经系统疾病。 这些化合物可以调节神经递质水平并保护神经元免受氧化应激 .
心血管疾病
吲唑衍生物已被研究用于其在治疗心血管疾病方面的潜力。 它们可以作为血管扩张剂和血小板聚集抑制剂,这在控制高血压和动脉粥样硬化等疾病方面至关重要 .
抗病毒剂
该化合物已显示出作为抗病毒剂的希望。 吲唑衍生物可以抑制病毒复制,并且正在研究其对包括流感和艾滋病毒在内的多种病毒的有效性 .
抗糖尿病剂
吲唑类化合物正在研究其在控制糖尿病方面的潜力。 它们可以增强胰岛素敏感性和降低血糖水平,为糖尿病治疗提供了一种新方法 .
抗氧化特性
吲唑衍生物的抗氧化特性使其在保护细胞免受氧化损伤方面发挥作用。 这种应用在预防与氧化应激相关的疾病(如癌症和神经退行性疾病)方面特别重要 .
作用机制
Target of Action
Indazole-based compounds have been known to interact with a variety of targets, including various enzymes and receptors .
Mode of Action
It’s known that indazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives have been shown to influence a variety of biochemical pathways, often related to the targets they interact with .
Pharmacokinetics
Indazole derivatives are generally known for their good bioavailability .
Result of Action
Indazole derivatives have been associated with a variety of cellular effects, often related to their mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .
属性
IUPAC Name |
1H-indazol-3-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)12-5-6-15(22-11-12)25-7-9-26(10-8-25)17(27)16-13-3-1-2-4-14(13)23-24-16/h1-6,11H,7-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAGDRBAMOPZGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
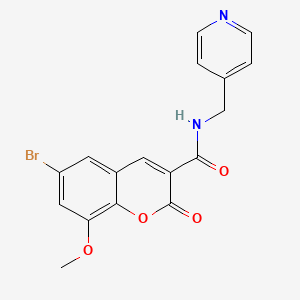
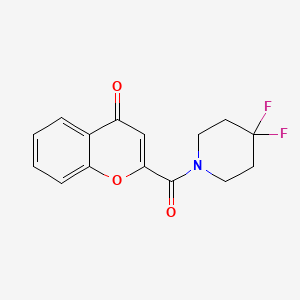
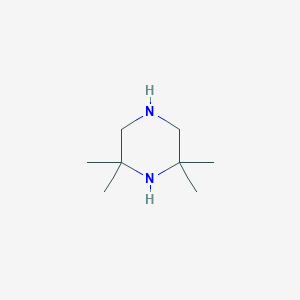
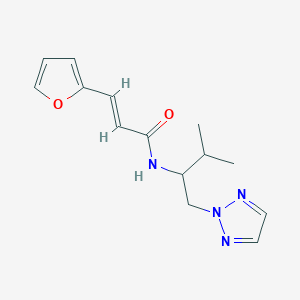
![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2484942.png)
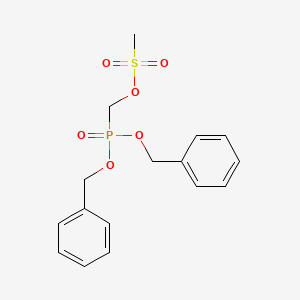

![N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2484947.png)
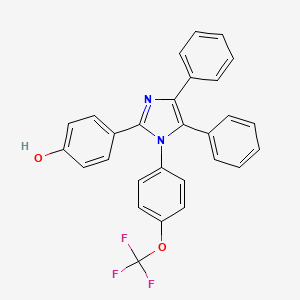
![2-[1-methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetamide](/img/structure/B2484950.png)
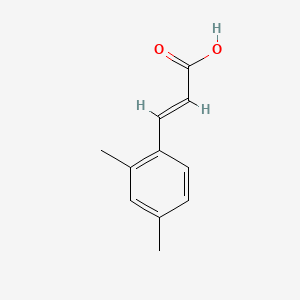
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2484956.png)
